molecular formula C22H19Cl2NO B167022 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine CAS No. 132924-44-8

3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine

Cat. No.: B167022
CAS No.: 132924-44-8
M. Wt: 384.3 g/mol
InChI Key: BIUASSFHSZWTPJ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine, also known as this compound, is a useful research compound. Its molecular formula is C22H19Cl2NO and its molecular weight is 384.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132924-44-8

Molecular Formula

C22H19Cl2NO

Molecular Weight

384.3 g/mol

IUPAC Name

1-benzhydryl-3-(3,4-dichlorophenoxy)azetidine

InChI

InChI=1S/C22H19Cl2NO/c23-20-12-11-18(13-21(20)24)26-19-14-25(15-19)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,22H,14-15H2

InChI Key

BIUASSFHSZWTPJ-UHFFFAOYSA-N

SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl

Synonyms

3-(3,4-DICHLOROPHENOXY)-1-(DIPHENYLMETHYL)AZETIDINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol and 22 g (0.22 mole) of triethylamine in 800 ml of toluene was stirred in a water bath while 27.5 g (0.22 mole) of methanesulfonyl chloride was added dropwise and stirring was continued for 18 hr. The reaction mixture was treated with 400 ml of isopropyl ether then filtered. The filter cake was washed with 2×150 ml of 50/50 isopropyl ether and toluene. The combined filtrates were treated with 32.6 g (0.2 mole) of 3,4-dichlorophenol, 100 mg of tetrabutylammonium bromide and 24 g (0.6 mole) of sodium hydroxide in 100 ml of water. This mixture was stirred vigorously at reflux for 16 hr. The basic aqueous portion was separated and the organic portion washed with water, dried over magnesium sulfate then concentrated to a solid residue, 74.5 g. Several recrystallizations from ethanol-water gave a product which was contaminated with starting azetidinol. Therefore, the material, 57.4 g, was dissolved in toluene and treated with silica gel. After stirring for 6 hr, the silica gel was removed by filtration and washed with 50/50 ethyl acetate and toluene. The filtrates were concentrated to yield 45.9 g (59.7%) of pure product. A sample for elemental analysis was recrystallized from ethanol, m.p. 114°-115° C.
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27.5 g
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Yield
59.7%

Synthesis routes and methods II

Procedure details

A solution of 3,4 dichlorophenol (4.12 g, 25.3 mmol) in DMF (150 ml) under argon is treated with a 60% dispersion of sodium hydride in mineral oil (40.4 mmol) and the reaction mixture stirred for 10 minutes. A solution of Methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester (7.27 g, 22.96 mmol) in DMF (50 ml) is added and the reaction mixture left to stir at 60° C. for 20 hours. The reaction mixture is partitioned between ethylacetate and water. The organic phase is washed with water (×2), dried over magnesium sulphate and evaporated. The crude product is purified by flash silica chromatography (elution with 1:4 ethylacetate/isohexane) to afford 1-Benzhydryl-3-(3,4-dichloro-phenoxy)-azetidine. [M+H] 383.8
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4.12 g
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150 mL
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Synthesis routes and methods III

Procedure details

A mixture of 48 g (0.2 mole) of 1-(diphenylmethyl)-3-azetidinol and 22 g (0.22 mole) of triethylamine in 800 mL of toluene was stirred in a tap water bath while 27.5 g (0.22 mole) of methanesulfonyl chloride was added dropwise and stirring was continued for 18 h. The reaction mixture was treated with 400 mL of isopropyl ether then filtered. The filter cake was washed with 2×150 mL of 50/50 isopropyl ether and toluene. The combined filtrates were treated with 32.6 g (0.2 mole) of 3,4-dichlorophenol, 100 mg of tetra-n-butylammonium bromide and 24 g (0.6 mole) of sodium hydroxide in 100 mL of water. This mixture was stirred vigorously at reflux for 16 h. The basic aqueous portion was separated and the organic portion washed with water, dried over magnesium sulfate then concentrated to a solid residue, 74.5 g. Several recrystallizations from ethanol-water gave a product which was contaminated with starting azetidinol. Therefore, the material (57.4 g) was dissolved in toluene and treated with silica gel. After stirring for 6 h, the silica gel was removed by filtration and washed with 50/50 ethyl acetate and toluene. The filtrates were concentrated to yield 45.9 g (59.7%) of pure product. A sample for elemental analysis was recrystallized from 190 ethanol, mp. 114°-115° C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
32.6 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
100 mg
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catalyst
Reaction Step Four
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100 mL
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solvent
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material
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57.4 g
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Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
59.7%

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